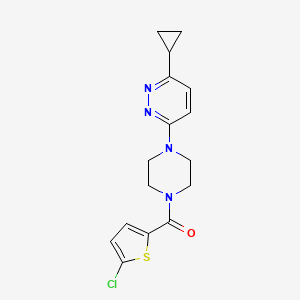
(5-Chlorothiophen-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a concentration of 0.01 mol of 2-(piperidin-4-yl)ethanamine in 10 mL of dichloromethane was added to 0.012 mol of 1-(5-chlorothiophen-2-yl)ethanone, thiophene-2-carbaldehyde, and 5-bromothiophene-2-carbaldehyde dissolved in 10 mL dichloromethane .Molecular Structure Analysis
The molecular structure of(5-Chlorothiophen-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone can be deduced from similar compounds . For instance, structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
Scientific Research Applications
Metabolism and Toxicokinetics
The compound "(5-Chlorothiophen-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone" can be involved in complex metabolic pathways in humans, similar to other piperazine- and pyridazinyl-substituted compounds. For example, research has explored the metabolic fate of various psychoactive substances, indicating that such compounds are highly metabolized via multiple pathways. The metabolism often involves cleavage reactions at both aromatic and alkyl phosphoester bonds, direct glucuronidation, and the formation of polar metabolites (Bicker et al., 2005).
Pharmacodynamics and Receptor Binding
Compounds with a structure similar to "this compound" may exhibit binding affinity to various receptors in the brain, influencing neurotransmitter systems. Studies utilizing positron emission tomography (PET) with specific radioligands have demonstrated the potential to map receptor sites in vivo, providing insights into the pharmacological effects of such compounds on the human brain (Pike et al., 1996).
Environmental and Toxicological Impact
Research on the environmental presence and impact of related chemical compounds, including their detection in biological samples, could inform the understanding of "this compound". Studies have been conducted on the urinary excretion patterns of non-persistent environmental chemicals, suggesting potential exposure and bioaccumulation risks that may also apply to similar compounds (Frederiksen et al., 2014).
Therapeutic Potential
While the specific therapeutic applications of "this compound" are not directly mentioned in the searched papers, compounds with similar chemical structures have been studied for their potential therapeutic benefits. This includes research into receptor occupancy and the effects on neurotransmitter systems, which could hint at potential applications in treating neurological or psychiatric disorders (Rabiner et al., 2002).
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c17-14-5-4-13(23-14)16(22)21-9-7-20(8-10-21)15-6-3-12(18-19-15)11-1-2-11/h3-6,11H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIDVFKTRPRLMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2731823.png)
![1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2731824.png)
![6-(4-fluorophenyl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2731825.png)


![1-methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2731830.png)
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(4-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B2731832.png)
![6-(4-Chlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2731833.png)
![9-benzyl-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2731834.png)
![N-(furan-2-ylmethyl)-4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2731837.png)

![1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2731841.png)

![2-Chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-hydroxyethyl]acetamide](/img/structure/B2731843.png)